![molecular formula C13H19NO3 B14473445 5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate CAS No. 65578-04-3](/img/structure/B14473445.png)
5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate is a chemical compound with the molecular formula C13H19NO3 . It is an ester, which is a type of organic compound derived from an acid (usually carboxylic acid) and an alcohol. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Vorbereitungsmethoden
The synthesis of 5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst . The reaction conditions often include heating the reactants under reflux to drive the reaction to completion. Industrial production methods may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity .
Analyse Chemischer Reaktionen
5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: Esters can be reduced to alcohols or aldehydes depending on the reducing agent used.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, often in the presence of an acid or base catalyst.
Wissenschaftliche Forschungsanwendungen
5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate has various applications in scientific research:
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research may explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of fragrances, flavorings, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate involves its interaction with specific molecular targets and pathways. As an ester, it may undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate can be compared with other esters such as ethyl acetate and methyl butyrate . While all these compounds share the ester functional group, they differ in their alkyl and acyl groups, which influence their physical and chemical properties. For example, ethyl acetate has a lower boiling point and is more volatile compared to this compound . The unique structure of this compound makes it suitable for specific applications where other esters may not be as effective .
Eigenschaften
CAS-Nummer |
65578-04-3 |
|---|---|
Molekularformel |
C13H19NO3 |
Molekulargewicht |
237.29 g/mol |
IUPAC-Name |
5-[(1S,2R)-2-cyano-5-oxocyclopentyl]pentyl acetate |
InChI |
InChI=1S/C13H19NO3/c1-10(15)17-8-4-2-3-5-12-11(9-14)6-7-13(12)16/h11-12H,2-8H2,1H3/t11-,12-/m0/s1 |
InChI-Schlüssel |
LCXQKNUQKLYRGG-RYUDHWBXSA-N |
Isomerische SMILES |
CC(=O)OCCCCC[C@H]1[C@@H](CCC1=O)C#N |
Kanonische SMILES |
CC(=O)OCCCCCC1C(CCC1=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


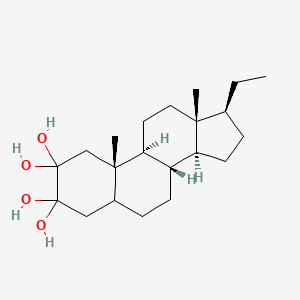
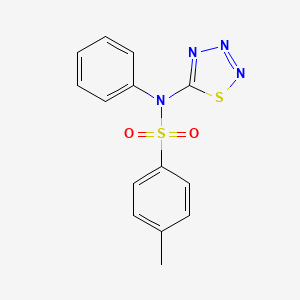
![1-Isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;2-methyloxirane;oxirane;propane-1,2-diol](/img/structure/B14473390.png)
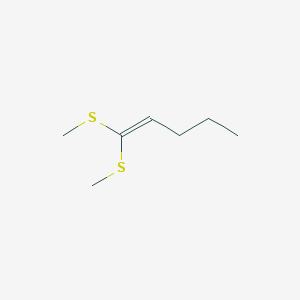
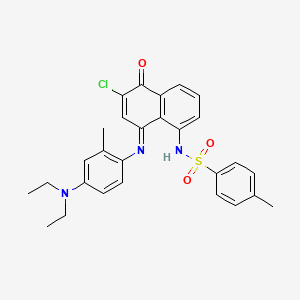
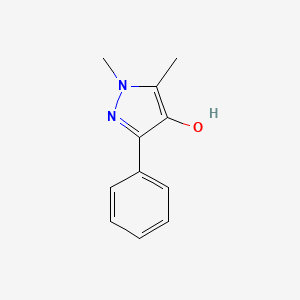
![6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14473411.png)
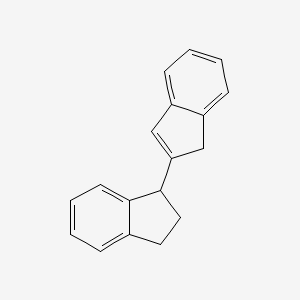
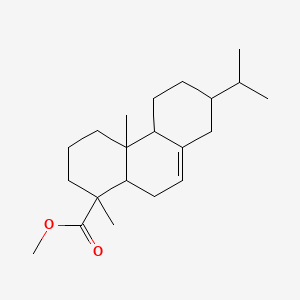
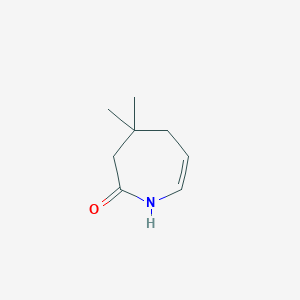
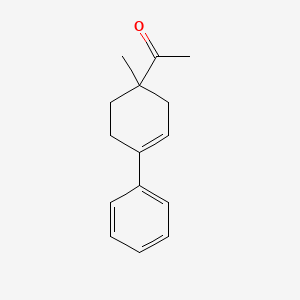
![3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine](/img/structure/B14473441.png)
![2-[(E)-(2-Chlorophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14473454.png)

